molecular formula C8H7FN2 B1375020 2-Amino-4-fluoro-5-methylbenzonitrile CAS No. 1037206-84-0

2-Amino-4-fluoro-5-methylbenzonitrile

Cat. No.: B1375020
CAS No.: 1037206-84-0
M. Wt: 150.15 g/mol
InChI Key: YAEPXRRKVAJHHQ-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPXRRKVAJHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Amino-4-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-fluoro-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate or reagent in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-4-fluoro-5-methylbenzonitrile
  • CAS Number : 1037206-84-0
  • Molecular Formula : C₈H₇FN₂
  • Molecular Weight : 150.15 g/mol
  • Purity : Ranges from 95% (Aladdin) to ≥98% (Synblock) depending on supplier specifications .
  • Key Functional Groups: Amino (-NH₂), fluoro (-F), methyl (-CH₃), and nitrile (-CN) substituents.

Applications :
Primarily used in pharmaceutical and agrochemical research for synthesizing heterocyclic compounds. Its fluorinated aromatic structure enhances metabolic stability and bioavailability in drug candidates .

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Purity Key Properties/Applications Reference
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 C₈H₇ClN₂O Cl, OCH₃ 97% Enhanced steric hindrance due to Cl; methoxy group increases polarity for aqueous solubility.
2-Amino-4-nitrobenzonitrile 87376-25-8 C₇H₅N₃O₂ NO₂ >95% Strong electron-withdrawing nitro group reduces electron density; used in explosive precursors.
4-Amino-5-fluoro-2-hydroxybenzonitrile 162437-93-6 C₇H₅FN₂O F, OH 98% Hydroxyl group enables hydrogen bonding; positional isomerism affects biological activity.
2-Amino-4-chloro-5-methylbenzonitrile 289686-80-2 C₈H₇ClN₂ Cl, CH₃ 100% Chlorine’s electronegativity enhances reactivity in cross-coupling reactions.
4-Amino-2-chloro-5-fluorobenzonitrile 1228376-68-8 C₇H₄ClFN₂ Cl, F N/A Dual halogenation increases electrophilicity; potential in PET radiotracer synthesis.
4-Amino-5-fluoro-2-methylbenzonitrile 1849279-50-0 C₈H₇FN₂ F, CH₃ (positional isomer) N/A Altered substituent positions influence molecular planarity and receptor binding.

Key Insights :

Substituent Effects: Electron-Withdrawing Groups (EWG): Nitro (-NO₂) and nitrile (-CN) groups reduce electron density, enhancing reactivity in electrophilic substitutions . Halogens: Fluorine’s small size and high electronegativity improve metabolic stability, while chlorine increases steric bulk and reaction rates . Polar Groups: Methoxy (-OCH₃) and hydroxyl (-OH) substituents improve solubility but may reduce membrane permeability .

Positional Isomerism: 4-Amino-5-fluoro-2-methylbenzonitrile (CAS 1849279-50-0) vs. 2-Amino-4-fluoro-5-methylbenzonitrile (CAS 1037206-84-0): Differences in substituent positions alter electronic distribution and steric interactions, impacting biological target engagement .

Synthetic Utility: Compounds with dual halogens (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile) are preferred intermediates in palladium-catalyzed cross-coupling reactions . The methyl group in 2-Amino-4-fluoro-5-methylbenzonitrile provides steric protection to the nitrile group, reducing undesired side reactions .

Supplier Variability and Handling Considerations

  • Purity Discrepancies : Purity ranges from 95% (Aladdin) to 98% (Synblock), which may affect reproducibility in sensitive syntheses .

Biological Activity

2-Amino-4-fluoro-5-methylbenzonitrile (AFMB) is an organic compound characterized by its unique molecular structure, which includes an amino group, a fluoro group, and a methyl group attached to a benzonitrile framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and interactions with various biomolecules.

  • Molecular Formula: C8H7FN2
  • Molecular Weight: 150.15 g/mol
  • CAS Number: 1037206-84-1

The presence of both amino and fluoro groups enhances the reactivity of AFMB, making it a valuable intermediate in various synthetic pathways. Its structural characteristics contribute to its distinct biological activities compared to other benzonitrile derivatives.

The exact mechanism of action for AFMB remains under investigation. However, preliminary studies suggest that it interacts with specific proteins or enzymes within cells, potentially modulating signaling pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity across different cancer cell lines, suggesting a potential role in cancer therapy.

Anticancer Activity

AFMB has demonstrated promising anticancer properties in vitro. Notably, it has been shown to induce differentiation in acute myeloid leukemia (AML) cells, with growth inhibition (GI50) values reported to be less than 1 µM against various cancer cell lines.

Cell Line GI50 (µM)
MLL Leukemia Cells< 1
Human Breast Adenocarcinoma (MCF-7)< 1
Human Melanoma (MEL-8)< 1

These findings indicate that AFMB may serve as a lead compound for the development of new anticancer agents.

Biofilm Inhibition

AFMB also exhibits biofilm inhibition activity against Mycobacterium smegmatis. The IC50 values for this activity are approximately 6.9 µM, indicating its potential utility in addressing biofilm-related infections.

Comparative Analysis with Related Compounds

A comparative analysis reveals that the presence of both amino and fluoro groups significantly enhances the biological activity of AFMB. For instance, related compounds have shown varying degrees of cytotoxicity:

Compound Activity Type GI50/IC50 (µM)
2-Amino-4-fluoro-5-methylbenzonitrileAnticancer Activity< 1
Compound AAnticancer Activity0.18 - >1
Compound BBiofilm Inhibition~6.9

Case Studies and Research Findings

Recent studies have highlighted the potential of AFMB in modulating biological pathways relevant to cancer treatment. For example, flow cytometry assays have indicated that AFMB can induce apoptosis in cancer cell lines such as MCF-7 and MEL-8 in a dose-dependent manner.

Key Findings:

  • Cytotoxicity : AFMB shows significant cytotoxic effects against multiple cancer cell lines.
  • Apoptosis Induction : Flow cytometry results reveal that AFMB induces apoptosis effectively.
  • Structure-Activity Relationship (SAR) : The structural modifications influence the selectivity and potency of AFMB against various cancer types.

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